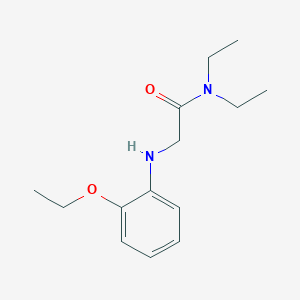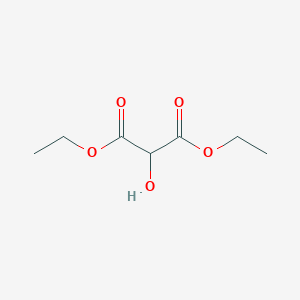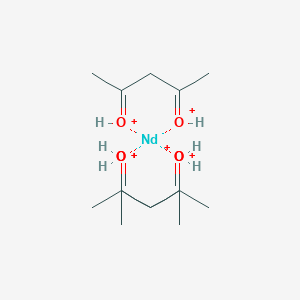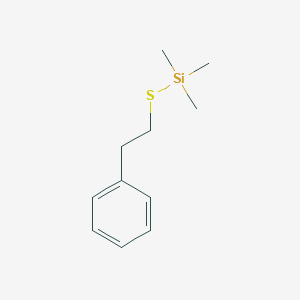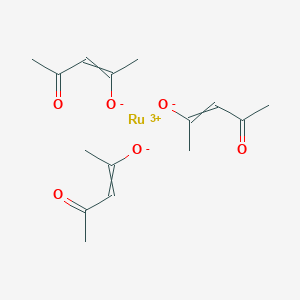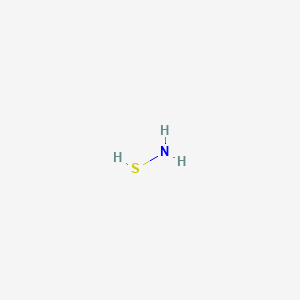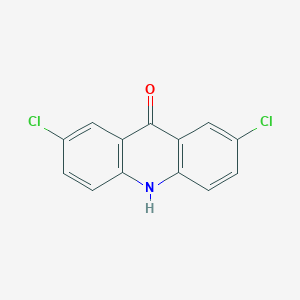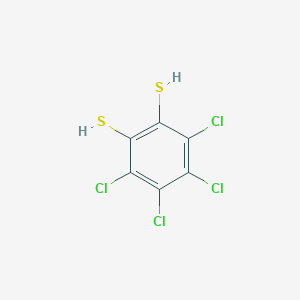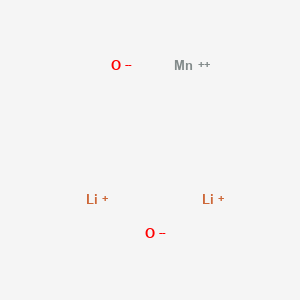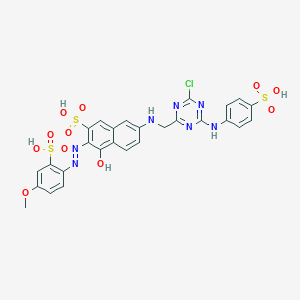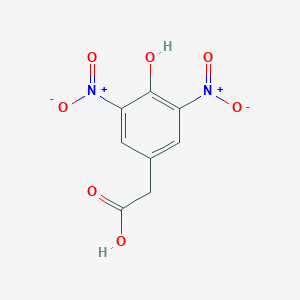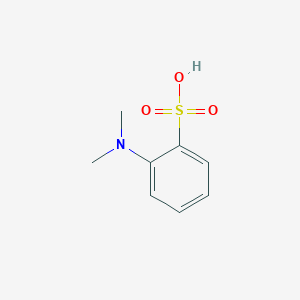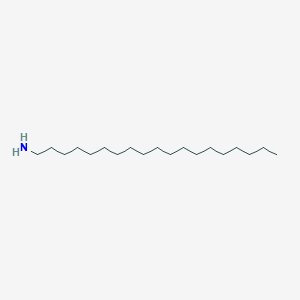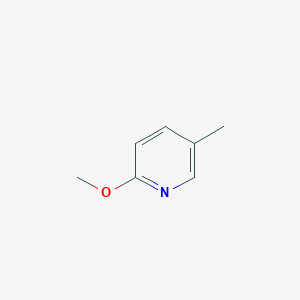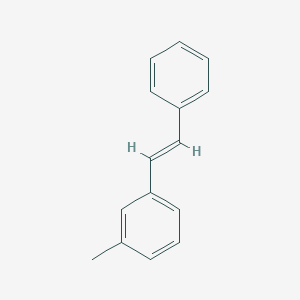
Stilbene, 3-methyl-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stilbene, 3-methyl-, (E)- is a chemical compound that belongs to the stilbene family of compounds. It is a type of organic compound that has a double bond between two carbon atoms in its chemical structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and agriculture. In
Wissenschaftliche Forschungsanwendungen
Stilbene, 3-methyl-, (E)- has potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In materials science, this compound has been used to develop new materials with unique properties, including conductivity and luminescence. In agriculture, stilbene, 3-methyl-, (E)- has been shown to have antifungal and antibacterial properties, making it a potential candidate for developing new pesticides.
Wirkmechanismus
The mechanism of action of stilbene, 3-methyl-, (E)- is not fully understood. However, studies have shown that this compound has antioxidant properties, which may contribute to its potential therapeutic effects. Stilbene, 3-methyl-, (E)- has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Biochemische Und Physiologische Effekte
Stilbene, 3-methyl-, (E)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antitumor activity against various cancer cell lines. Stilbene, 3-methyl-, (E)- has also been shown to have neuroprotective effects and may be beneficial in the treatment of Alzheimer's disease. In addition, this compound has been shown to have hypoglycemic effects and may be beneficial in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Stilbene, 3-methyl-, (E)- has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. In addition, this compound has shown promising results in various assays, making it a potential candidate for further research. However, there are also limitations to using stilbene, 3-methyl-, (E)- in lab experiments. This compound is relatively unstable and may degrade over time, making it difficult to store. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on stilbene, 3-methyl-, (E)-. In the field of pharmaceuticals, further studies are needed to determine the potential therapeutic effects of this compound and its mechanism of action. In materials science, researchers can explore the potential applications of stilbene, 3-methyl-, (E)- in developing new materials with unique properties. In agriculture, further research is needed to determine the potential applications of this compound as a pesticide. Overall, stilbene, 3-methyl-, (E)- has significant potential for various applications in scientific research, and further studies are needed to fully understand its properties and potential applications.
Synthesemethoden
Stilbene, 3-methyl-, (E)- can be synthesized through various methods, including the Wittig reaction, McMurry coupling, and Suzuki coupling. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The McMurry coupling involves the reaction of two ketones or aldehydes in the presence of a reducing agent to form an alkene. The Suzuki coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst to form an alkene.
Eigenschaften
CAS-Nummer |
14064-48-3 |
|---|---|
Produktname |
Stilbene, 3-methyl-, (E)- |
Molekularformel |
C15H14 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1-methyl-3-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H14/c1-13-6-5-9-15(12-13)11-10-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
InChI-Schlüssel |
BRFDXZHUQCOPKE-ZHACJKMWSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC(=CC=C1)C=CC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=CC=C1)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



